

Spectral Characterization Guide: 4-Fluoro-2-methoxy-N-methylaniline HCl

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *4-Fluoro-2-methoxy-N-methylaniline hydrochloride*

CAS No.: *1215205-84-7*

Cat. No.: *B578555*

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Executive Summary & Structural Context[1][2][3][4]

This technical guide provides a comprehensive spectral analysis of **4-Fluoro-2-methoxy-N-methylaniline Hydrochloride**, a critical pharmacophore often utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib).

Accurate characterization of this intermediate is pivotal because impurities at this stage (e.g., des-methyl or over-methylated byproducts) can propagate through the synthesis, affecting the toxicity and efficacy of the final drug substance.

Chemical Identity[4]

- IUPAC Name: **4-Fluoro-2-methoxy-N-methylaniline hydrochloride**
- Molecular Formula:

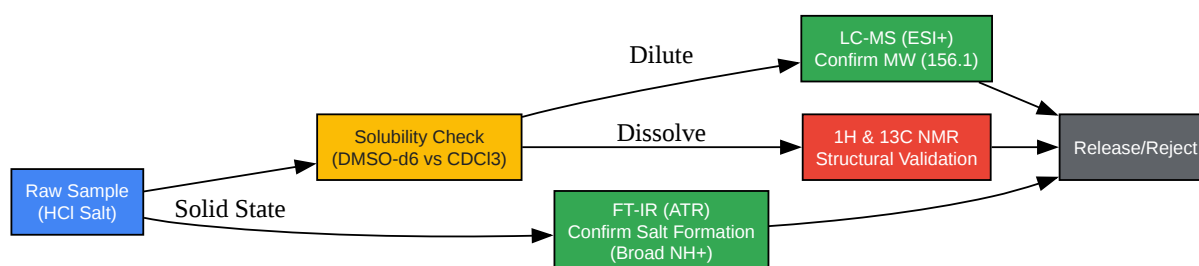
(Salt) |

(Free Base)

- Molecular Weight: 191.63 g/mol (HCl Salt) | 155.17 g/mol (Free Base)
- Key Structural Features:
 - Secondary Amine (Salt Form): Protonated nitrogen () serves as the hydrophilic anchor.
 - Fluorine (C4): Provides a diagnostic spin-spin coupling handle in NMR (and).
 - Methoxy (C2): Strong electron-donating group (EDG), distinct singlet in NMR.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for validating this compound, ensuring that salt formation is complete and no free-base precursors remain.



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Figure 1: Analytical workflow for the structural validation of the HCl salt. Note the parallel processing of solid-state (IR) and solution-state (NMR/MS) data.

Mass Spectrometry (LC-MS)

Objective: Confirm the molecular mass of the cationic species.

Experimental Parameters

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
- Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (Gradient).
- Rationale: The HCl salt dissociates in the mobile phase. We observe the protonated free base

Data Interpretation

Ion Species	Calculated m/z	Observed m/z (Typical)	Notes
[M+H] ⁺	156.08	156.1	Base Peak (100%)
[M+Na] ⁺	178.06	178.1	Adduct (Common trace)
[2M+H] ⁺	311.15	311.2	Dimer (Concentration dependent)

Self-Validating Check: The presence of an isotopic peak at m/z 157.1 (approx 9% relative abundance due to

) confirms the carbon count (

). If the M+2 peak (158.1) is significant (>1%), check for chloro-impurities (though unlikely in this specific fluorinated structure unless reagents were contaminated).

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the Hydrochloride salt from the Free Base.

Key Diagnostic Bands

The most critical feature is the transformation of the sharp secondary amine

stretch into a broad ammonium band.

Functional Group	Frequency ()	Description
Amine Salt ()	2400 – 3000	Broad, strong absorption. Overlaps C-H stretches. Indicates successful HCl salt formation.
C-H (Aromatic)	3000 – 3100	Weak shoulders on the broad ammonium band.
C-O (Methoxy)	1200 – 1250	Strong asymmetric stretching.
C-F (Aryl)	1100 – 1150	Strong band.
Ar-H Bending	800 – 850	Out-of-plane bending diagnostic of 1,2,4-substitution.

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9]

Objective: Definitive structural elucidation. Solvent:DMSO-d6 is required.

- Why? The HCl salt is likely insoluble in . Furthermore, DMSO-d6 slows the exchange of the acidic ammonium protons, allowing them to be visualized as distinct peaks rather than a washed-out baseline blur.

NMR Data (400 MHz, DMSO-d6)

Predicted shifts based on electronic shielding effects of the HCl salt form relative to the free base.

Position	(ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
NH	9.0 - 9.5	Broad Singlet	2H	-	(Salt protons)
Ar-H (3)	6.95	dd	1H		Ortho to F, Meta to N
Ar-H (6)	6.70	dd	1H		Ortho to N, Meta to F
Ar-H (5)	6.55	td	1H		Meta to N, Ortho to F
O-Me	3.85	Singlet	3H	-	Methoxy group
N-Me	2.75	Singlet	3H	-	N-Methyl group

Critical Analysis:

- The N-Me Shift: In the free base, the N-Me appears around 2.81 ppm (in). In the HCl salt (DMSO), it may shift slightly but remains a distinct singlet.
- Coupling Logic: The Fluorine atom at position 4 couples to protons at positions 3 and 5. Expect complex splitting (doublet of doublets or triplets) for these aromatic signals.

NMR Data (100 MHz, DMSO-d6)

Fluorine (

, spin 1/2) couples to Carbon (

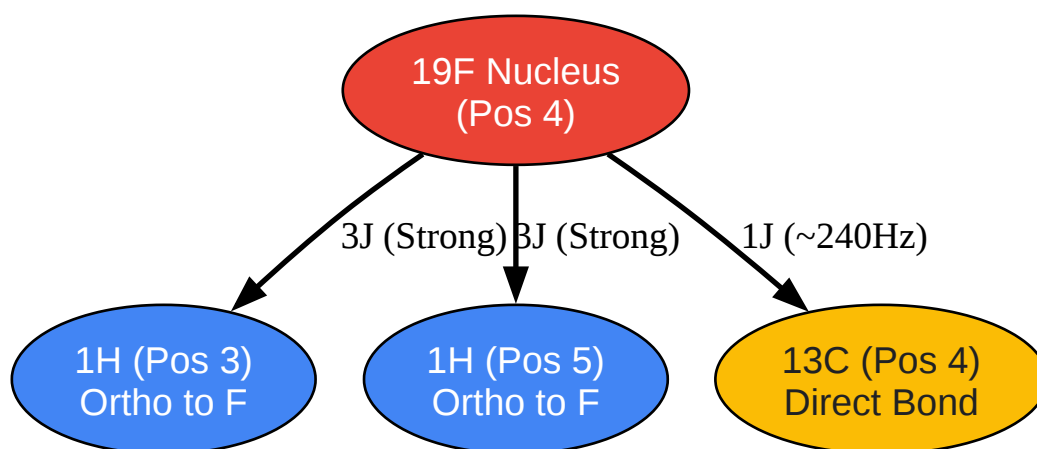
, spin 1/2), creating large doublets.

Carbon Type	(ppm)	Splitting ()	Notes
C-F (C4)	155 - 160	Doublet ()	Definitive C-F identification.
C-O (C2)	148 - 152	Doublet ()	Coupled to F (3-bond).
C-N (C1)	130 - 135	Weak Doublet ()	Ipsso carbon.
O-Me	55.0 - 56.0	Singlet	Methoxy carbon.
N-Me	30.0 - 32.0	Singlet	N-Methyl carbon.

Visualization of Coupling Networks

The following diagram illustrates the scalar coupling (

-coupling) network expected in the NMR, helping to resolve the aromatic region.



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Figure 2: Spin-spin coupling network centered on the Fluorine atom. These interactions cause the "splitting" observed in the spectral data.

Experimental Protocols

NMR Sample Preparation (Self-Validating)

- Reagent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).
- Procedure:
 - Weigh 10-15 mg of the HCl salt into a clean vial.
 - Add 0.6 mL DMSO-d6.
 - Critical Step: Sonicate for 30 seconds. Salts often have micro-crystalline lattices that resist passive dissolution.
 - Transfer to a 5mm NMR tube.
- Validation: Check the residual solvent peak (DMSO-H5) at 2.50 ppm. If this peak is a multiplet or shifted, the magnetic field shimming is poor or the sample is too concentrated (viscosity effects).

HPLC Purity Check (Pre-MS)

Before trusting spectral data, ensure purity >98%.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).
- Wavelength: 254 nm (Aromatic absorption).
- Retention Time: The salt will elute earlier than the free base if the pH is not buffered, but in standard TFA/Formic acid buffers, they behave identically as the protonated species.

References

- Osimertinib Synthesis & Intermediates
 - Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor."[\[1\]](#) Journal of Medicinal Chemistry, 57(20), 8249–8267.[\[1\]](#)

- Spectral Data of Analogs (4-Methoxy-N-methylaniline)
 - Royal Society of Chemistry (RSC)
 - (Search Context: N-Methylation of ortho-Substituted Aromatic Amines).
- General Salt Characterization
 - Stahl, P. H., & Wermuth, C. G. (Eds.).^{[2][3][4][5][6]} (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

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Sources

- [1. medkoo.com](https://www.medkoo.com) [[medkoo.com](https://www.medkoo.com)]
- [2. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [3. 2-Fluoro-4-methylaniline\(452-80-2\) 1H NMR spectrum](https://www.chemicalbook.com) [[chemicalbook.com](https://www.chemicalbook.com)]
- [4. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents](https://patents.google.com) [patents.google.com]
- [5. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [6. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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